molecular formula C21H16N2O B14376330 N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine CAS No. 89725-86-0

N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine

Cat. No.: B14376330
CAS No.: 89725-86-0
M. Wt: 312.4 g/mol
InChI Key: GABZJCNRIZDFSF-UHFFFAOYSA-N
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Description

N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine typically involves the reaction of 2,3-diphenylindole with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to enhance the production of pro-inflammatory cytokines in certain cell types, indicating its role in modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-Diphenyl-1H-indol-1-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

89725-86-0

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

N-[(2,3-diphenylindol-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C21H16N2O/c24-22-15-23-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)21(23)17-11-5-2-6-12-17/h1-15,24H

InChI Key

GABZJCNRIZDFSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C=NO)C4=CC=CC=C4

Origin of Product

United States

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